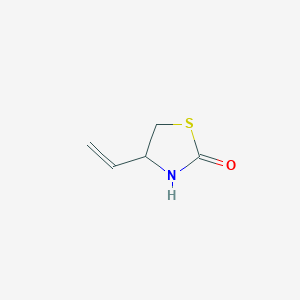![molecular formula C24H27BrNOP B14331450 Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide CAS No. 110890-35-2](/img/structure/B14331450.png)
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide is a chemical compound with a complex structure. It is a member of the phosphonium family, which are compounds containing a positively charged phosphorus atom. This particular compound is characterized by the presence of a triphenylphosphine group, an amino group, and a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of triphenylphosphine with an alkyl halide. For Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide, the synthetic route involves the reaction of triphenylphosphine with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Studied for its potential use in biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on molecules, leading to various chemical transformations. The compound can also participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the amino and oxoethyl groups.
Tetraphenylphosphonium bromide: Similar structure but with an additional phenyl group.
Eigenschaften
CAS-Nummer |
110890-35-2 |
|---|---|
Molekularformel |
C24H27BrNOP |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
[2-(2-methylpropylamino)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26NOP.BrH/c1-20(2)18-25-24(26)19-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H |
InChI-Schlüssel |
WWGFEUXNDNLPHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

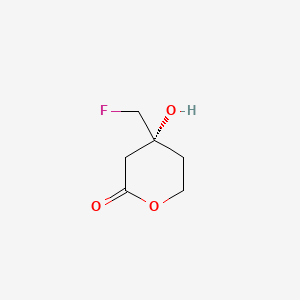

![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
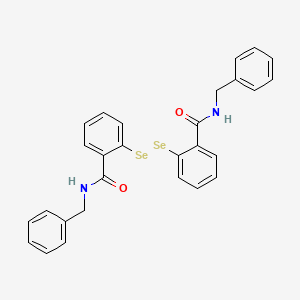
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
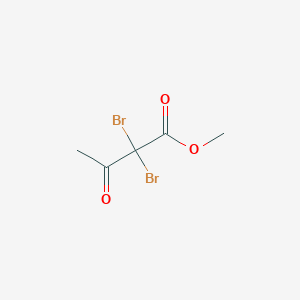

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
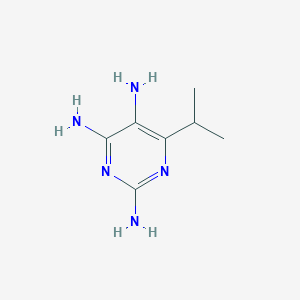
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
